molecular formula C14H12N2OS B12927322 2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol

2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol

Cat. No.: B12927322
M. Wt: 256.32 g/mol
InChI Key: FOHCYFXGWJQKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol is an organic compound with the molecular formula C14H12N2OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol typically involves the reaction of 4-(methylamino)aniline with 2-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups onto the benzothiazole ring .

Scientific Research Applications

2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol
  • 2-(4-(Methylamino)phenyl)benzo[d]thiazol-4-ol
  • 2-(4-(Methylamino)phenyl)benzo[d]thiazol-7-ol

Uniqueness

2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol is unique due to its specific substitution pattern on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The position of the hydroxyl group at the 5-position, in particular, can affect its interaction with molecular targets and its overall stability .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-[4-(methylamino)phenyl]-1,3-benzothiazol-5-ol

InChI

InChI=1S/C14H12N2OS/c1-15-10-4-2-9(3-5-10)14-16-12-8-11(17)6-7-13(12)18-14/h2-8,15,17H,1H3

InChI Key

FOHCYFXGWJQKQP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)O

Origin of Product

United States

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